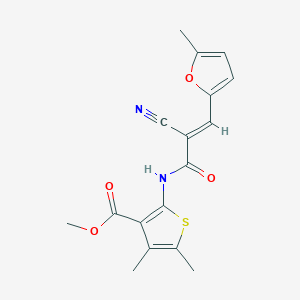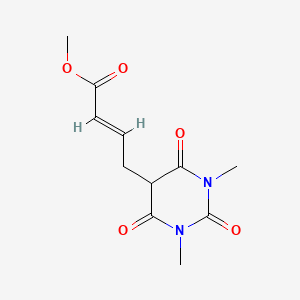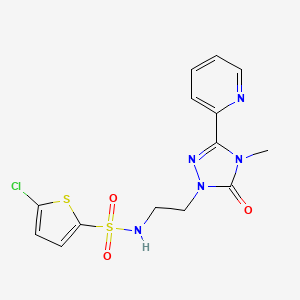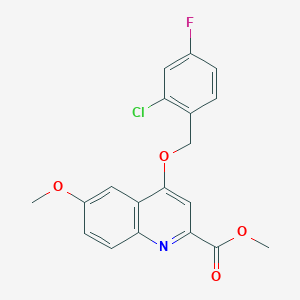![molecular formula C17H16FNO4S4 B2907437 4-fluoro-2-methyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide CAS No. 896349-02-3](/img/structure/B2907437.png)
4-fluoro-2-methyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-2-methyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as Compound X and is synthesized using a specific method.
Mecanismo De Acción
The mechanism of action of Compound X involves the inhibition of specific enzymes and pathways involved in inflammation and cancer. Compound X inhibits the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. Additionally, Compound X inhibits the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression in cancer cells.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects, including the inhibition of inflammatory mediators and cancer cell growth. Additionally, Compound X has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Compound X in lab experiments include its potent anti-inflammatory and anti-cancer activities, as well as its neuroprotective effect. However, the limitations of using Compound X in lab experiments include its complex synthesis method and potential toxicity at high doses.
Direcciones Futuras
For the research of Compound X include further studies on its therapeutic potential in various diseases, including neurodegenerative disorders. Additionally, research on the optimization of the synthesis method and the development of more potent analogs of Compound X can potentially lead to the development of new drugs with improved therapeutic properties.
Conclusion:
Compound X is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer and inflammation. The synthesis method of Compound X involves a multi-step process, and its mechanism of action involves the inhibition of specific enzymes and pathways involved in these diseases. Compound X has several biochemical and physiological effects, including its potent anti-inflammatory and anti-cancer activities and its neuroprotective effect. While Compound X has limitations in lab experiments, research on its therapeutic potential and the development of more potent analogs can potentially lead to the development of new drugs with improved therapeutic properties.
Métodos De Síntesis
Compound X is synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-thiophenesulfonyl chloride with 2-thiophenemethanol to form 2-(2-thienyl)-2-(2-thienylsulfonyl)ethanol. This compound is then reacted with N-methyl-4-fluorobenzenesulfonamide in the presence of a base to form Compound X.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammation. Studies have shown that Compound X exhibits potent anti-inflammatory and anti-cancer activities by inhibiting specific enzymes and pathways involved in these diseases. Additionally, Compound X has been shown to have a neuroprotective effect and can potentially be used in the treatment of neurodegenerative disorders.
Propiedades
IUPAC Name |
4-fluoro-2-methyl-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4S4/c1-12-10-13(18)6-7-15(12)27(22,23)19-11-16(14-4-2-8-24-14)26(20,21)17-5-3-9-25-17/h2-10,16,19H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGPCRNZJZEGBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 8-methyl-4,5-dihydro-1H-furano[2,3-g]indazole-7-carboxylate](/img/structure/B2907356.png)

![Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2907360.png)


![4-hydroxy-9-(4-methoxyphenyl)-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B2907365.png)

![3-(4-Ethoxyphenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2907368.png)

![2-((2,5-difluorophenyl)amino)-2-oxoethyl 4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoate](/img/structure/B2907372.png)


![3,4,9-Trimethyl-1,7-bis(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2907375.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2907377.png)